molecular formula C49H78N6O10 B2963507 Mc-MMAE

Mc-MMAE

Cat. No.: B2963507
M. Wt: 911.2 g/mol
InChI Key: UGJOTJHSQWBROP-AXJCKIDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monomethyl auristatin E (Mc-MMAE) is a synthetic antineoplastic agent derived from peptides found in the marine shell-less mollusc Dolabella auricularia. It is a highly potent cytotoxic compound that inhibits cell division by blocking the polymerization of tubulin. Due to its high toxicity, this compound is not used as a standalone drug but is instead conjugated to monoclonal antibodies to form antibody-drug conjugates (ADCs). These ADCs specifically target cancer cells, delivering the cytotoxic payload directly to the tumor site, thereby minimizing damage to healthy tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mc-MMAE involves several steps, starting with the isolation of the peptide dolastatin 10 from Dolabella auricularia. The peptide is then chemically modified to produce this compound. The key steps in the synthesis include:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards. The final product is then conjugated to monoclonal antibodies using site-specific conjugation techniques to produce ADCs .

Chemical Reactions Analysis

Types of Reactions

Mc-MMAE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the therapeutic efficacy of ADCs .

Scientific Research Applications

Mc-MMAE has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and modification of peptide-based drugs.

    Biology: Employed in cell biology research to study the mechanisms of cell division and apoptosis.

    Medicine: Integral component of ADCs used in cancer therapy, targeting specific cancer cells while minimizing damage to healthy tissues.

    Industry: Used in the development and production of ADCs for clinical use .

Mechanism of Action

Mc-MMAE exerts its effects by inhibiting cell division through the disruption of microtubule dynamics. It binds to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis. The linker used to conjugate this compound to monoclonal antibodies is stable in extracellular fluid but is cleaved by cathepsin once the conjugate enters a tumor cell, thereby releasing the active drug .

Comparison with Similar Compounds

Mc-MMAE is often compared with other similar compounds, such as:

This compound is unique due to its high potency and specificity when used in ADCs, making it a valuable tool in targeted cancer therapy.

Properties

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H78N6O10/c1-13-32(6)44(37(64-11)29-41(59)54-28-20-23-36(54)46(65-12)33(7)47(61)50-34(8)45(60)35-21-16-14-17-22-35)53(10)49(63)42(30(2)3)51-48(62)43(31(4)5)52(9)38(56)24-18-15-19-27-55-39(57)25-26-40(55)58/h14,16-17,21-22,25-26,30-34,36-37,42-46,60H,13,15,18-20,23-24,27-29H2,1-12H3,(H,50,61)(H,51,62)/t32-,33+,34+,36-,37+,42-,43-,44-,45+,46+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJOTJHSQWBROP-AXJCKIDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H78N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

911.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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